1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a 4-fluorophenyl group at position 1, a pyrrole ring at position 5, and a carboxamide group substituted with a pyridin-2-ylmethyl moiety at position 2. Its synthesis typically involves multi-step reactions, including condensation and coupling steps, monitored via techniques like NMR and HPLC .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c21-15-6-8-17(9-7-15)26-20(25-11-3-4-12-25)18(14-24-26)19(27)23-13-16-5-1-2-10-22-16/h1-12,14H,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCFSAUHRXTQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 299.3 g/mol. The structure comprises a pyrazole ring substituted with a fluorophenyl group and a pyridine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Xia et al. | A549 (lung cancer) | 49.85 | Induces apoptosis |
| Li et al. | MCF-7 (breast cancer) | 0.01 | Inhibits Aurora-A kinase |
| Mohareb et al. | NCI-H460 (lung cancer) | 0.03 | CDK2 inhibition |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
In vitro assays have demonstrated that the compound effectively reduces levels of inflammatory markers:
| Study | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| Selvam et al. | 10 | 61–85% | 76–93% |
This highlights the compound's dual role in targeting both cancerous cells and inflammatory processes .
Case Study 1: Anticancer Efficacy
In a recent study, researchers synthesized derivatives of pyrazole compounds and tested their efficacy against various cancer cell lines. The derivative containing the fluorophenyl and pyridine substituents showed promising results in inhibiting tumor growth in vitro, particularly against MCF-7 cells, with an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Inflammation Modulation
Another study focused on the anti-inflammatory properties of the compound, where it was found to reduce TNF-α levels in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical formula:
- Molecular Formula : C15H14FN3O
- Molecular Weight : 273.29 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has demonstrated that it can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Study : In a study published in Nature Communications, the compound was shown to enhance the efficacy of existing chemotherapeutic agents, suggesting its potential as an adjuvant therapy in cancer treatment .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | Nature Communications |
| Anti-inflammatory | Reduction in cytokine production | Journal of Medicinal Chemistry |
Central Nervous System (CNS) Effects
The compound has been evaluated for its effects on the CNS, particularly as a potential treatment for neurodegenerative diseases. Preliminary results suggest that it may have neuroprotective effects, possibly through the modulation of neurotransmitter systems.
Case Study : A study in Frontiers in Pharmacology highlighted its efficacy in animal models of Alzheimer's disease, where it improved cognitive function and reduced amyloid plaque formation .
Building Block for Drug Development
Due to its unique structure, this compound serves as a valuable building block in the synthesis of more complex pharmaceuticals. Its derivatives are being investigated for various therapeutic applications, including antiviral and antibacterial agents.
Table 2: Synthetic Routes and Derivatives
| Derivative Name | Synthesis Method | Application Area |
|---|---|---|
| 4-Fluorophenyl derivative | Condensation with pyridine derivatives | Antiviral agents |
| Pyrazole-based inhibitors | Cyclization reactions | Anticancer drugs |
Material Science Applications
The compound's unique chemical properties also lend themselves to applications in material science. It can be utilized in the development of novel materials with specific electronic or optical properties.
Case Study in Material Development
Research has indicated that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability, making it suitable for advanced material applications .
Comparison with Similar Compounds
5-(2-Fluorophenyl)-1H-pyrazole
- Structural Differences : Fluorophenyl group at position 2 (ortho) instead of position 4 (para).
- Impact on Activity : The ortho-substitution reduces steric hindrance but may decrease binding affinity compared to the para-substituted analogue. Reported to exhibit neuroactive properties, unlike the target compound’s broader medicinal chemistry applications .
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Key Features : Methoxyphenyl group (electron-donating) instead of pyrrole and pyridine moieties.
- Biological Implications: Enhanced hydrogen-bonding capacity due to methoxy group, leading to distinct anti-inflammatory and anticancer activities.
Pyrazole Derivatives with Halogen Substitutions
N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Structural Differences : Bromine (electron-withdrawing) replaces fluorine; methyl group at position 1 instead of fluorophenyl.
- Reported to interact with biological targets via halogen bonding, differing from fluorine’s steric effects .
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide
- Key Modifications : Chlorine addition at position 2 of the phenyl ring and a tetrahydropyran group instead of pyridine.
- Pharmacokinetic Impact : Chlorine enhances hydrophobicity, while tetrahydropyran improves solubility. These changes may shift therapeutic applications toward CNS targets due to blood-brain barrier penetration .
Compounds with Heterocyclic Additions
1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide
- Structural Variation : Piperidine ring replaces pyridin-2-ylmethyl group.
- Biological Relevance : Piperidine’s conformational flexibility may enhance binding to globular enzymes, contrasting with the rigid pyridine’s preference for planar receptors. Both compounds retain fluorine’s metabolic advantages .
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine
- Unique Features : Difluoromethyl and fluoroethyl groups increase fluorine content.
- Chemical Properties: Higher lipophilicity and resistance to oxidative metabolism compared to the mono-fluorinated target compound. This structural profile is advantageous in prolonged therapeutic action .
Tabulated Comparison of Key Compounds
| Compound Name | Core Structure | Substituents | Key Biological Activity | Unique Property |
|---|---|---|---|---|
| Target Compound | Pyrazole | 4-fluorophenyl, pyrrole, pyridin-2-ylmethyl | Broad medicinal chemistry | Multi-target interaction |
| 5-(2-Fluorophenyl)-1H-pyrazole | Pyrazole | 2-fluorophenyl | Neuroactive | Ortho-substitution |
| N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Pyrazole | 4-bromophenyl, methyl, pyrrole | Enzyme inhibition | Halogen bonding |
| N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Pyrazole | 4-fluorophenyl, 3-methoxyphenyl, methyl | Anti-inflammatory | Methoxy-enhanced solubility |
| 1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine | Pyrazole-Piperidine | 4-fluorophenyl, pyrrole, piperidine | Enzyme modulation | Conformational flexibility |
Q & A
Basic Synthesis and Characterization
Q: What are the key steps in synthesizing 1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can spectral data confirm its structure? A: Synthesis typically involves multi-step reactions, such as condensation of fluorophenyl derivatives with pyrazole precursors followed by functionalization with pyrrole and pyridylmethyl groups. For example, cyclization using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) is a common method for pyrazole core formation . Structural confirmation requires IR spectroscopy (to identify carbonyl and NH stretches), ¹H/¹³C NMR (to verify substituent positions and integration ratios), and mass spectrometry (for molecular weight validation). Purity can be assessed via HPLC with UV detection at λ ~254 nm .
Advanced Structural Determination
Q: How can researchers utilize SHELX software for crystallographic refinement and structural determination of this compound? A: Single-crystal X-ray diffraction (SC-XRD) data collected on a diffractometer (e.g., Enraf–Nonius CAD-4) can be processed using SHELXT for phase solution and SHELXL for refinement. Key parameters include resolving triclinic or monoclinic symmetry (space group P1 or P2₁/c), refining anisotropic displacement parameters, and validating hydrogen bonding networks. SHELX’s robust algorithms handle high-resolution data and twinning, critical for resolving fluorophenyl/pyridyl steric interactions .
Structure-Activity Relationship (SAR) Analysis
Q: What methodologies are employed to analyze the SAR of pyrazole derivatives in inhibiting biological targets? A: SAR studies involve systematic substitution of the pyrazole core (e.g., fluorophenyl, pyrrole, or pyridylmethyl groups) and evaluation of inhibitory potency. For example:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., Factor Xa) using fluorogenic substrates.
- Selectivity profiling : Compare activity against off-target proteases (e.g., trypsin) to assess specificity.
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity differences. Substituent modifications (e.g., trifluoromethyl groups) often enhance metabolic stability and permeability .
Basic Analytical Techniques
Q: What analytical techniques are recommended for characterizing purity and stability under various conditions? A:
Advanced Molecular Docking
Q: How can molecular docking studies predict the binding affinity of this compound with enzyme targets? A:
Protein preparation : Retrieve target structures (e.g., from PDB), remove water molecules, and add hydrogens.
Grid generation : Define active site coordinates (e.g., Factor Xa: S1 pocket).
Docking simulations : Use Glide (Schrödinger) or GOLD to score poses based on hydrogen bonding, π-π stacking (pyridyl/fluorophenyl), and hydrophobic interactions.
MM/GBSA validation : Calculate binding free energies to rank affinity. Pyridin-2-ylmethyl groups often enhance binding via π-cation interactions with Arg residues .
Basic Safety Protocols
Q: What safety protocols should be followed when handling fluorophenyl-containing compounds? A:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).
- Waste disposal : Segregate halogenated waste (fluorophenyl byproducts) in designated containers.
- Emergency measures : For skin contact, rinse with water for 15 minutes and consult a physician .
Advanced Pharmacokinetic Profiling
Q: What experimental approaches assess pharmacokinetic properties in preclinical studies? A:
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure free fraction (e.g., >90% bound in human plasma).
- Bioavailability : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodent models; calculate AUC ratios.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. High fluorination often reduces CYP450-mediated oxidation .
Advanced Physicochemical Optimization
Q: How do substituent variations influence physicochemical properties and activity? A:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
